(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a 2-fluorophenylamino group and a thiomorpholino methanone moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoroaniline with a quinoline derivative under specific conditions to form the intermediate product. This intermediate is then reacted with thiomorpholine and a suitable carbonyl source to yield the final compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of (4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The fluorophenylamino group may enhance binding affinity to certain enzymes or receptors, while the thiomorpholino moiety can modulate the compound’s pharmacokinetic properties. These interactions collectively contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-((2-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- (4-((2-Methylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- (4-((2-Bromophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
Uniqueness
(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions. This makes the compound potentially more effective or selective in its biological activities compared to its analogs with different substituents.
Properties
IUPAC Name |
[4-(2-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-6-2-4-8-18(16)23-19-14-5-1-3-7-17(14)22-13-15(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZYXDQRAOIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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